3,3,6,6-Tetramethylpiperidin-2-one
Description
Structural Classification and Significance within Piperidinone Derivatives
3,3,6,6-Tetramethylpiperidin-2-one belongs to the class of piperidinones, which are six-membered nitrogen-containing heterocyclic compounds featuring a ketone group. Specifically, it is a lactam, a cyclic amide, derived from the corresponding amino acid. The defining characteristic of this molecule is the presence of four methyl groups flanking the nitrogen atom and the carbonyl group. This "tetramethyl" substitution results in significant steric hindrance around the reactive centers of the molecule.
This steric bulk is not a mere structural curiosity; it imparts unique chemical properties. The hindered nature of the nitrogen atom makes it a poor nucleophile but an effective non-nucleophilic base in certain reactions. chemicalbook.com This property is highly valuable in organic synthesis, where it is often necessary to deprotonate a substrate without initiating unwanted side reactions.
The piperidine (B6355638) ring itself is a prevalent scaffold in a vast number of biologically active compounds and approved pharmaceuticals. acs.orgthieme-connect.com Consequently, the development of synthetic methods to create and modify piperidine derivatives is a crucial area of research in medicinal chemistry. nih.gov
Historical Context of Related Sterically Hindered Lactam Systems
The study of sterically hindered nitrogen-containing compounds has a rich history. The development of hindered amine light stabilizers (HALS), for instance, highlighted the utility of bulky piperidine derivatives in polymer chemistry. chemicalbook.com A prominent related compound is 2,2,6,6-tetramethylpiperidine (B32323) (TMP), a colorless liquid organic base known for its sterically hindered nitrogen atom. chemicalbook.com TMP and its derivatives, such as the stable radical 2,2,6,6-tetramethylpiperidin-1-yloxyl (TEMPO), have become indispensable tools in organic synthesis. chemicalbook.comchemicalbook.com TEMPO, discovered in 1960, is widely used as a catalyst for the selective oxidation of alcohols. chemicalbook.com
The exploration of sterically hindered lactams like this compound can be seen as an extension of this earlier work on hindered amines. The introduction of the lactam functionality provides an additional site for chemical modification and introduces different electronic properties compared to their amine counterparts. The development of synthetic routes to these hindered lactams has been a focus of research, often involving multi-step sequences. For example, the synthesis of related chiral piperidines has been achieved through methods like formal [4+2] cycloadditions. acs.org
Overview of Current Research Trajectories for Piperidin-2-one Scaffolds
Current research on piperidin-2-one scaffolds is diverse and expanding, driven by their potential in various fields. A significant area of focus is their application in medicinal chemistry. Chiral piperidine scaffolds are particularly sought after for their ability to modulate physicochemical properties, enhance biological activity and selectivity, and improve the pharmacokinetic profiles of drug candidates. thieme-connect.com
Synthetic chemists are continuously developing novel and more efficient methods for the construction of the piperidine ring. nih.gov These strategies include hydrogenation of pyridine (B92270) precursors, cyclization of alkenes, and multicomponent reactions. nih.gov The modular synthesis of highly substituted and chiral piperidines is a key objective, allowing for the rapid generation of diverse molecular libraries for drug discovery. acs.org
Furthermore, piperidin-2-one derivatives are being investigated as versatile synthetic intermediates. The lactam functionality can be manipulated in various ways, for example, through reduction to the corresponding piperidine or through reactions at the alpha-carbon. The sterically hindered environment of compounds like this compound can also lead to unusual reactivity and selectivity in these transformations.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,6,6-tetramethylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-6-9(3,4)10-7(8)11/h5-6H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJDNHKRKBTKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(NC1=O)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,3,6,6 Tetramethylpiperidin 2 One
Retrosynthetic Analysis of the 3,3,6,6-Tetramethylpiperidin-2-one Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.compharmacy180.com For the this compound core, several key disconnections can be envisioned.
A primary disconnection strategy involves breaking the amide bond (C-N bond), leading to a linear amino acid precursor. This approach highlights the importance of cyclization reactions, such as intramolecular amidation, as a final step in the synthesis. Another logical disconnection is at the C2-C3 bond, suggesting a route that could involve the formation of this bond through an intramolecular cyclization of a suitable precursor.
Further analysis might involve disconnections adjacent to the quaternary carbon centers. However, the construction of these sterically demanding centers often requires specialized synthetic methods. Therefore, a more common strategy is to start with a precursor that already contains the gem-dimethyl groups.
Cyclization Approaches to this compound
Cyclization reactions are fundamental to the synthesis of heterocyclic compounds like this compound.
Intramolecular Amidation Reactions
Intramolecular amidation is a direct and widely used method for the formation of lactams. wikipedia.org This involves the cyclization of an amino acid or its derivative. For the synthesis of this compound, a suitable precursor would be a γ-amino acid bearing the requisite tetramethyl substitution pattern. The cyclization can be promoted by various coupling agents or by thermal dehydration.
Recent advancements in this area include the use of N-heterocyclic carbene (NHC)-catalyzed intramolecular redox amidation, which allows for the efficient synthesis of functionalized lactams. nih.govacs.org Copper-catalyzed intramolecular C-H amidation has also emerged as a powerful tool for lactam synthesis, although it often requires specific directing groups. thieme-connect.com
Carbonylative Cyclizations
Carbonylative cyclizations offer an alternative route to lactams by incorporating a carbonyl group from a carbon monoxide (CO) source. Palladium-catalyzed carbonylative cyclization of unsaturated amines is a prominent example. rsc.orgnih.gov In the context of this compound, this would involve the cyclization of an appropriately substituted aminoalkene in the presence of a palladium catalyst and a CO source.
Beckmann Rearrangement and Related Pathways
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam. wikipedia.orgnumberanalytics.com This method is particularly relevant for the synthesis of cyclic lactams from cyclic ketone oximes. nih.govrsc.orgrsc.org The synthesis of this compound via this route would start from 2,2,5,5-tetramethylcyclopentanone. The ketone is first converted to its corresponding oxime, which then undergoes rearrangement in the presence of an acid catalyst to yield the desired lactam.
The reaction is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid. wikipedia.org However, other reagents such as tosyl chloride, thionyl chloride, and phosphorus pentachloride can also promote the rearrangement. wikipedia.org
Multicomponent Reactions Leading to this compound
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. organic-chemistry.orgorganic-chemistry.org While specific MCRs leading directly to this compound are not extensively reported, the general principles of MCRs could be applied to construct the piperidinone core. For instance, a reaction involving an amine, a ketone, and another component could potentially be designed to assemble the target molecule. Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity and could be adapted for the synthesis of piperidinone derivatives. organic-chemistry.org
Development of Asymmetric Synthesis Routes for Chiral Analogues of Piperidin-2-ones
The development of asymmetric routes to chiral piperidin-2-ones is of significant interest due to the prevalence of this motif in bioactive molecules. rsc.orgnih.govresearchgate.netacs.org While this compound itself is achiral, the methodologies developed for the asymmetric synthesis of its analogs are highly relevant.
Several strategies have been employed for the enantioselective synthesis of chiral piperidin-2-ones. These include:
Catalytic Asymmetric Hydrogenation: The palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides access to chiral piperazin-2-ones with high enantioselectivity. rsc.org
Chiral Hydrogen-Bond-Donor Catalysis: Iridium-based chiral catalysts have been used for the asymmetric C-H amidation of aliphatic amides to produce chiral γ-lactams. sci-hub.se
Memory of Chirality: The intramolecular SN2' cyclization of α-amino ester enolates has been shown to produce piperidine (B6355638) derivatives with excellent diastereo- and enantioselectivity through a memory of chirality effect. nih.gov
Anion Relay Chemistry (ARC): A diversity-oriented synthesis of 2,4,6-trisubstituted piperidines has been developed using Type II Anion Relay Chemistry, which allows for the construction of all possible stereoisomers. nih.gov
These asymmetric methods provide a powerful toolkit for the synthesis of a wide range of chiral piperidin-2-one derivatives, which are valuable building blocks for drug discovery and development.
Data Tables
Table 1: Selected Cyclization Reactions for Piperidin-2-one Synthesis
| Reaction Type | Precursor | Reagents and Conditions | Product | Reference(s) |
| Beckmann Rearrangement | 2,2,5,5-Tetramethylcyclopentanone Oxime | H₂SO₄ | This compound | wikipedia.orgnumberanalytics.com |
| Intramolecular Amidation | γ-Amino-β,β,ε,ε-tetramethyl-caproic acid | Heat or Coupling Agents | This compound | wikipedia.org |
| NHC-Catalyzed Redox Amidation | α-Amino Aldehyde | NHC Catalyst, Base | Functionalized Lactam | nih.govacs.org |
Green Chemistry Principles and Sustainable Synthesis of this compound
The industrial production of lactams, including this compound, has traditionally relied on methods that are effective but pose significant environmental challenges. The primary route to this class of compounds is the Beckmann rearrangement, a reaction that converts a ketoxime into its corresponding amide or lactam. nih.govmasterorganicchemistry.com For this compound, the synthesis would involve the rearrangement of 3,3,5,5-tetramethylcyclohexanone (B79423) oxime.
Conventional Beckmann rearrangements typically employ highly corrosive and hazardous reagents such as concentrated sulfuric acid, oleum, or phosphorus pentachloride. nih.govjocpr.com These strong acids, while effective, lead to the generation of large quantities of acidic waste and byproducts. For instance, the large-scale production of ε-caprolactam, a precursor to Nylon 6, using this method results in significant amounts of ammonium (B1175870) sulfate (B86663) as a byproduct from the neutralization step, which has a low economic value and presents disposal challenges. acs.org Such processes are characterized by poor atom economy and high environmental impact, running contrary to the principles of green chemistry.
In response to these drawbacks, significant research has been directed toward developing more sustainable and environmentally benign synthetic routes for lactams. These efforts align with the core principles of green chemistry, focusing on catalysis, waste reduction, and the use of safer chemicals and reaction conditions.
Catalytic Innovations:
A major focus of green synthetic strategies is the replacement of stoichiometric acid catalysts with more efficient and recyclable catalytic systems. jocpr.com This shift not only minimizes waste but often allows for milder reaction conditions.
Lewis Acid Catalysis: Various metal-based Lewis acids have been explored for their potential to catalyze the Beckmann rearrangement under milder conditions. These include non-toxic and readily available options like calcium salts (e.g., Ca(NTf₂)₂), which have shown promise in promoting the reaction while being tolerant of various functional groups. nih.gov Other effective Lewis acid catalysts include metal triflates such as those of ytterbium (Yb(OTf)₃), gallium (Ga(OTf)₃), and indium (In(OTf)₃), which can efficiently drive the rearrangement. nih.gov
Organocatalysis: The use of metal-free organic molecules as catalysts presents an attractive alternative. Cyanuric chloride, a cost-effective reagent, has been demonstrated to be a highly efficient catalyst for the Beckmann rearrangement, often used in conjunction with a co-catalyst like zinc chloride. nih.govaudreyli.com More recently, boronic acids have emerged as potent organocatalysts that can mediate the rearrangement, functioning through a dual mechanism of activating the oxime and catalyzing the rearrangement step. nih.gov
Solid Acid Catalysts: To simplify catalyst recovery and reuse, solid acid catalysts have been developed. Zeolites, for example, are effective in vapor-phase Beckmann rearrangements, offering a pathway to continuous processing and easy separation of the catalyst from the product stream. jocpr.com
Greener Solvents and Reaction Media:
Ionic Liquids: Protic ionic liquids have been successfully employed in a dual role as both solvent and catalyst for the Beckmann rearrangement. acs.org This approach can dramatically improve atom economy by eliminating the need for a separate catalyst and avoiding the base neutralization step required in conventional methods. Furthermore, the ionic liquid can often be recovered and reused through a simple extraction process. acs.org
Alternative Solvents: Research has identified solvents like hexafluoroisopropanol (HFIP) as being more optimal than traditional solvents like acetonitrile (B52724) for certain catalytic systems, leading to improved yields of medium-sized lactams. nih.gov
The table below summarizes various green catalytic systems that have been developed for the Beckmann rearrangement and are applicable to the sustainable synthesis of this compound.
| Catalyst System | Solvent/Conditions | Key Green Chemistry Advantage(s) | Reference |
|---|---|---|---|
| Ca(NTf₂)₂ (Calcium bis(trifluoromethanesulfonyl)imide) | Typically non-polar solvents | Utilizes a non-toxic, readily available metal; mild reaction conditions. | nih.gov |
| Cyanuric Chloride / ZnCl₂ | Acetonitrile (reflux) | Inexpensive organocatalytic system, avoiding heavy metals. | nih.govaudreyli.com |
| Boronic Acid / Perfluoropinacol | Hexafluoroisopropanol (HFIP) / MeNO₂ | Metal-free organocatalysis with dual catalytic roles, high efficiency. | nih.gov |
| Protic Ionic Liquids (e.g., from diamines and H₂SO₄) | Acts as both solvent and catalyst | Improves atom economy by eliminating neutralization waste; catalyst is recyclable. | acs.org |
| Zeolites (e.g., H-ZSM-5) | Vapor-phase reaction | Heterogeneous catalysis allows for easy catalyst separation and potential for continuous processing. | jocpr.com |
The continued development of these and other novel catalytic systems is crucial for transitioning the synthesis of this compound and other valuable lactams towards more sustainable and economically viable manufacturing processes that minimize environmental impact.
Chemical Reactivity and Transformation Mechanisms of 3,3,6,6 Tetramethylpiperidin 2 One
Reactions at the Lactam Carbonyl Group of 3,3,6,6-Tetramethylpiperidin-2-one
Nucleophilic Addition-Elimination Pathways
The typical reaction pathway for amides and lactams with nucleophiles is a nucleophilic addition-elimination mechanism. This involves the initial attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group to regenerate a carbonyl or a related functional group.
In the case of this compound, the carbonyl carbon is sterically hindered by the four methyl groups. This steric congestion makes direct nucleophilic attack challenging compared to less substituted lactams. Consequently, reactions often require more forcing conditions or highly reactive nucleophiles. While specific studies on this exact molecule are limited, the general principles of lactam chemistry suggest that strong nucleophiles, such as organolithium or Grignard reagents, would be necessary to effect addition. The reaction would proceed through a tetrahedral intermediate, which upon acidic workup, could potentially lead to the formation of a ring-opened keto-amine or, under certain conditions, gem-diol derivatives.
Reduction Strategies for the Amide Moiety
The amide functionality of this compound can be fully reduced to the corresponding amine. This transformation is typically accomplished using powerful reducing agents capable of reducing the highly stable amide bond.
Lithium aluminum hydride (LiAlH₄) is a standard reagent for this purpose. The reaction involves the addition of a hydride ion to the carbonyl carbon, followed by a series of steps culminating in the complete removal of the carbonyl oxygen. The expected product of the LiAlH₄ reduction of this compound is 2,2,6,6-tetramethylpiperidine (B32323) (TMP), a widely used sterically hindered amine. This reduction is a key synthetic route to TMP and its derivatives, which are valuable as non-nucleophilic bases and as precursors to stable nitroxide radicals like TEMPO.
Table 1: Reduction of this compound
| Reactant | Reagent | Product | Transformation |
|---|
Reactivity of the Nitrogen Atom in this compound
The nitrogen atom in the lactam ring, bearing a hydrogen atom, possesses a lone pair of electrons and can act as a nucleophile or a site for deprotonation.
N-Functionalization and Protecting Group Chemistry
The N-H bond of the lactam is weakly acidic and can be deprotonated by a strong base to form a lactamate anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of functional groups onto the nitrogen atom.
Common N-functionalization reactions include:
N-Alkylation: Reaction of the lactamate anion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of N-alkylated derivatives. The choice of base is crucial, with strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) being typically required.
N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylated products. This can serve as a method for introducing a variety of acyl groups or as a protecting group strategy.
These N-functionalized derivatives are important for modifying the molecule's properties or for use in further synthetic transformations where an unprotected N-H group might interfere.
Table 2: Representative N-Functionalization Reactions
| Reaction Type | Electrophile | Base | General Product Structure |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | NaH, t-BuOK | N-Alkyl-3,3,6,6-tetramethylpiperidin-2-one |
Ring-Opening Reactions of the Piperidin-2-one Ring
The amide bond within the lactam ring can be cleaved under hydrolytic conditions, leading to the opening of the ring. This reaction is the reverse of the cyclization that forms the lactam and results in a linear amino acid.
Hydrolysis can be effected under either acidic or basic conditions, typically requiring heating.
Acidic Hydrolysis: Treatment with a strong acid (e.g., aqueous HCl or H₂SO₄) and heat will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Subsequent cleavage of the C-N bond yields the protonated amino acid.
Basic Hydrolysis: Treatment with a strong base (e.g., aqueous NaOH or KOH) and heat involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The resulting tetrahedral intermediate collapses to cleave the amide bond, forming the carboxylate and the free amine. Subsequent acidification is necessary to obtain the neutral amino acid.
The product of the complete hydrolysis of this compound is 5-amino-2,2,5-trimethylhexanoic acid . Studies on the hydrolysis of related piperidinedione structures confirm that this ring-opening is a viable pathway under both acidic and alkaline conditions. nih.gov
Transformations Involving the Tetramethyl Substituents
Direct functionalization of these methyl groups is exceptionally challenging and typically requires harsh conditions or advanced catalytic methods. The steric hindrance provided by the gem-dimethyl arrangement further protects these C-H bonds from attack. While there are no specific reports on the functionalization of the methyl groups of this compound, analogies can be drawn from research on the C-H functionalization of other sterically hindered gem-dimethyl groups. researchgate.net Such transformations often necessitate the use of transition-metal catalysts (e.g., rhodium, iridium) in combination with directing groups to achieve site-selective C-H activation and subsequent bond formation. researchgate.net Radical reactions, such as halogenation under UV light, could potentially occur but would likely be unselective and difficult to control. The primary role of the tetramethyl substituents is to provide steric shielding and enhance the stability of the molecule and its derivatives, such as the corresponding nitroxide radical, TEMPO. wikipedia.org
Functionalization of Proximal Methyl Groups
The four methyl groups of this compound present potential sites for functionalization, although their steric hindrance poses a significant challenge. Reactions targeting these C-H bonds would likely require highly reactive reagents or catalytic systems capable of overcoming the steric shielding.
Potential functionalization reactions could include:
Halogenation: Free-radical halogenation, particularly with bromine or chlorine under UV irradiation, could potentially introduce a halogen atom onto one of the methyl groups. However, the selectivity might be low, leading to a mixture of mono- and poly-halogenated products. The stability of the resulting α-halo ketone would be a key factor in its isolation.
Oxidation: Strong oxidizing agents might lead to the formation of carboxylic acids or alcohols. However, the lactam ring itself is susceptible to oxidation, which could lead to ring-opening or other undesired side reactions.
Metalation: Direct deprotonation of the methyl groups is challenging due to their low acidity. The use of exceptionally strong and sterically accessible bases might be required to achieve metalation, which could then open pathways for further derivatization.
Due to the lack of specific experimental data, the feasibility and outcomes of these reactions remain speculative and would require empirical investigation.
Rearrangement Pathways Under Acidic or Basic Conditions
The strained ring system and the presence of a carbonyl group make this compound a candidate for various rearrangement reactions, particularly under acidic or basic conditions.
Under Basic Conditions:
A notable rearrangement pathway for sterically hindered cyclic ketones is the Favorskii rearrangement . wikipedia.org This reaction typically occurs with α-halo ketones in the presence of a base, leading to a ring contraction. In the case of a hypothetical α-halo-3,3,6,6-tetramethylpiperidin-2-one, treatment with a base could induce the formation of a highly strained bicyclic cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by a hydroxide or alkoxide ion would lead to the cleavage of the cyclopropanone ring, resulting in the formation of a five-membered pyrrolidine-carboxylic acid derivative.
A study on the structural isomer, 2,2,6,6-tetramethyl-4-piperidone, demonstrated a similar ring contraction under phase-transfer catalyzed conditions with chloroform (B151607) and aqueous sodium hydroxide. acs.orgacs.org This reaction proceeds through a dichlorocyclopropanone intermediate, which then rearranges to a pyrrolidinone derivative. This precedent strongly suggests that this compound, upon suitable α-functionalization, could undergo a similar Favorskii-type rearrangement.
Under Acidic Conditions:
Acid-catalyzed rearrangements of cyclic ketones are also well-documented. For hindered systems, these can involve carbocationic intermediates leading to ring expansion or contraction, or other skeletal reorganizations. While no specific studies on the acid-catalyzed rearrangement of this compound have been reported, analogies can be drawn from other hindered ketones. The protonation of the carbonyl oxygen would generate an oxonium ion, which could facilitate Wagner-Meerwein type shifts of the methyl groups or the alkyl portions of the ring, potentially leading to thermodynamically more stable ring systems.
Mechanistic Investigations of Key Transformations of this compound
Detailed mechanistic investigations provide crucial insights into the reactivity and transformation pathways of a molecule. For this compound, such studies are essential to understand and predict its chemical behavior.
Kinetic and Thermodynamic Profiling of Reactions
Kinetic and thermodynamic data are fundamental to understanding the feasibility and rate of chemical reactions. For the potential transformations of this compound, such data would be invaluable.
Kinetic Profiling:
The rates of potential reactions, such as the functionalization of the methyl groups or rearrangement pathways, would be heavily influenced by steric hindrance. For instance, the rate of a hypothetical Favorskii rearrangement would depend on the rate of enolate formation and the subsequent intramolecular cyclization, both of which are sensitive to steric factors. Kinetic studies on related hindered piperidine (B6355638) systems have shown that the steric bulk significantly impacts reaction rates. whiterose.ac.uk
Thermodynamic Profiling:
The following table provides a hypothetical comparison of thermodynamic parameters for a potential rearrangement of this compound, illustrating the type of data that would be sought in experimental studies.
| Parameter | This compound (Starting Material) | Rearranged Product (e.g., Pyrrolidine (B122466) derivative) |
| Enthalpy of Formation (ΔHf°) | Estimated based on group contributions | Estimated based on group contributions |
| Gibbs Free Energy of Formation (ΔGf°) | Estimated based on group contributions | Estimated based on group contributions |
| Entropy (S°) | Estimated based on molecular structure | Estimated based on molecular structure |
Isotopic Labeling Studies
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.org For the potential reactions of this compound, isotopic labeling could provide definitive evidence for proposed mechanisms.
Investigating Rearrangement Mechanisms:
In the context of a potential Favorskii rearrangement, labeling one of the methyl groups with carbon-13 (¹³C) or deuterium (B1214612) (²H) would allow for the determination of which carbon atom migrates and the stereochemical outcome of the reaction. For instance, if a ¹³C-labeled methyl group were to migrate, its position in the final pyrrolidine product could be unequivocally identified using NMR spectroscopy or mass spectrometry.
Similarly, to probe an acid-catalyzed rearrangement, labeling the carbonyl oxygen with oxygen-18 (¹⁸O) could help to track its fate and determine if it is retained in the product or exchanged with the solvent.
The following table outlines potential isotopic labeling experiments and the insights they could provide for understanding the transformations of this compound.
| Labeled Atom/Group | Reaction Studied | Mechanistic Insight |
| ¹³C-labeled methyl group | Favorskii Rearrangement | Tracing the migrating group; determining the regioselectivity of ring opening. |
| ¹⁸O-labeled carbonyl group | Acid-Catalyzed Rearrangement | Elucidating the role of the carbonyl oxygen; investigating potential lactone formation. |
| Deuterium on a methyl group | C-H Functionalization | Determining the kinetic isotope effect to understand the rate-determining step. |
These types of studies, while not yet reported for this compound itself, are standard practice in mechanistic organic chemistry and would be essential for a thorough understanding of its reactivity.
Advanced Spectroscopic and Structural Analysis of 3,3,6,6 Tetramethylpiperidin 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides detailed information about the molecular structure of 3,3,6,6-Tetramethylpiperidin-2-one by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.
Comprehensive 1D (¹H, ¹³C, ¹⁵N) NMR Analysis
One-dimensional NMR spectroscopy is fundamental for determining the basic framework of the molecule. The analysis of proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectra reveals the different chemical environments of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by its simplicity, which reflects the molecule's symmetry. The key signals observed are a broad singlet for the amine proton (N-H), a singlet for the two equivalent methylene (B1212753) (CH₂) groups, and singlets for the four magnetically equivalent methyl (CH₃) groups. The absence of splitting patterns indicates that there are no adjacent, non-equivalent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, distinct signals are expected for the carbonyl carbon, the two quaternary carbons, the two methylene carbons, and the four methyl carbons. The chemical shift of the carbonyl carbon is typically the most downfield, a characteristic feature of lactams.
¹⁵N NMR Spectroscopy: Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, its NMR analysis often requires specialized techniques or isotopic enrichment. nih.gov The chemical shift of the nitrogen atom in the lactam ring is influenced by electron density and steric hindrance. In sterically hindered amides, the nitrogen signal is expected to be shielded compared to less hindered systems. hmdb.ca For this compound, the ¹⁵N chemical shift would provide insight into the electronic environment of the amide nitrogen.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-H | ~ 7.5 (broad singlet) | - |
| C=O (C2) | - | ~ 175 |
| C(CH₃)₂ (C3) | - | ~ 35 |
| CH₂ (C4) | ~ 1.7 (singlet) | ~ 50 |
| CH₂ (C5) | ~ 2.5 (singlet) | ~ 40 |
| C(CH₃)₂ (C6) | - | ~ 60 |
| CH₃ at C3 | ~ 1.1 (singlet) | ~ 28 |
| CH₃ at C6 | ~ 1.3 (singlet) | ~ 30 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, no cross-peaks are expected in a standard COSY spectrum due to the absence of vicinal proton-proton coupling.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. This would show correlations between the N-H proton and the nitrogen atom (in a ¹H-¹⁵N HSQC), the methylene protons and their respective carbons, and the methyl protons with their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting the different spin systems. Expected correlations would include:
Methyl protons to the adjacent quaternary carbon and the neighboring methylene carbon.
Methylene protons to the adjacent quaternary carbons and the carbonyl carbon.
The N-H proton to the carbonyl carbon (C2) and the C6 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their bonding connectivity. It would be useful to confirm the chair conformation of the piperidinone ring by observing through-space interactions between axial and equatorial protons or between methyl groups and ring protons.
Mass Spectrometry (MS) for Elucidating Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the ionized molecule.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the elemental composition of this compound (C₉H₁₇NO) with high confidence, distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS)
Tandem MS (MS/MS) involves the selection of a precursor ion (such as the molecular ion) which is then fragmented, and the resulting product ions are analyzed. iu.edu This provides detailed structural information. The fragmentation of this compound is expected to be directed by the amide functional group and the quaternary carbon centers. Key fragmentation pathways for lactams include alpha-cleavage and McLafferty rearrangement.
Predicted Fragmentation Pathways:
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is a common pathway for ketones and amides. uni.lu
Loss of a methyl radical: Fragmentation can be initiated by the loss of a methyl group (•CH₃, 15 Da) from one of the gem-dimethyl positions.
Ring-opening reactions: The lactam ring can open via cleavage of the amide bond, followed by subsequent fragmentation. For instance, the loss of carbon monoxide (CO, 28 Da) is a characteristic fragmentation of cyclic ketones.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Loss |
|---|---|
| 155 | [M]⁺ (Molecular Ion) |
| 140 | [M - CH₃]⁺ |
| 127 | [M - CO]⁺ |
| 99 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 58 | [C₃H₆N]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the N-H and C=O groups. The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3200-3400 cm⁻¹. The most characteristic absorption is the amide I band, which corresponds to the C=O stretching vibration of the lactam, expected in the range of 1650-1680 cm⁻¹. Other significant bands include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1370-1470 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net The C=O stretch of the lactam is also a strong and characteristic band in the Raman spectrum. The symmetric vibrations of the C-C skeleton and the methyl groups are often more prominent in the Raman spectrum compared to the IR spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |
|---|---|---|
| N-H Stretch | 3200 - 3400 | IR |
| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman |
| C=O Stretch (Amide I) | 1650 - 1680 | IR, Raman |
| N-H Bend (Amide II) | 1510 - 1570 | IR |
| C-H Bend | 1370 - 1470 | IR, Raman |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Carbon Monoxide |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can determine bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within the crystal lattice. This information is crucial for understanding intermolecular interactions that govern the physical properties of the solid state.
While a specific single-crystal X-ray diffraction study for this compound is not extensively documented in the cited literature, the solid-state structures of numerous related tetramethylpiperidine (B8510282) derivatives have been characterized. iucr.orgresearchgate.netresearchgate.netepa.gov Based on these related structures, a predictive analysis of the molecular conformation and crystal packing of this compound can be made.
The piperidin-2-one ring is expected to adopt a conformation that minimizes steric strain, likely a distorted chair or boat form. The presence of the four methyl groups at the C3 and C6 positions introduces significant steric hindrance, influencing the ring's puckering and the orientation of the substituents. In the solid state, the molecules are likely to be linked by intermolecular hydrogen bonds involving the amide N-H group and the carbonyl oxygen (C=O). These interactions are fundamental to the formation of supramolecular assemblies, such as chains or sheets. biointerfaceresearch.comcardiff.ac.uk The bulky tetramethyl substitution pattern is also known to influence crystal packing, often preventing close π-stacking in aromatic derivatives. iucr.org
A hypothetical table of crystallographic parameters for this compound, based on data from similar structures, is presented below.
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| N-H···O Hydrogen Bond Distance (Å) | ~2.8 - 3.1 |
| C=O Bond Length (Å) | ~1.23 - 1.25 |
| C-N (amide) Bond Length (Å) | ~1.33 - 1.35 |
| Piperidinone Ring Conformation | Distorted Chair/Twist-Boat |
Circular Dichroism and Optical Rotatory Dispersion (for chiral derivatives, if applicable to future studies of chiral analogs)
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that are indispensable for studying chiral molecules. wikipedia.orgwikipedia.org CD measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with the wavelength of light. wikipedia.orgkud.ac.in These techniques are particularly valuable for determining the absolute configuration and conformational analysis of chiral compounds. mgcub.ac.in
The parent compound, this compound, is achiral and therefore does not exhibit a CD or ORD spectrum. However, the introduction of a chiral center, for instance by substitution at the C4 or C5 position, would yield chiral analogs. Future studies of such derivatives would greatly benefit from CD and ORD spectroscopy.
For a hypothetical chiral analog of this compound, CD spectroscopy could be employed to:
Determine Absolute Configuration: By comparing the experimental CD spectrum with that of a related compound of known stereochemistry or with theoretical calculations, the absolute configuration of the new chiral center could be established.
Analyze Conformation: The sign and magnitude of the Cotton effect, a characteristic feature in CD and ORD curves near an absorption band, are highly sensitive to the molecule's conformation. libretexts.orgslideshare.net This would provide insights into the preferred ring conformation and the spatial arrangement of substituents in solution. nih.gov
Study Intermolecular Interactions: Changes in the CD spectrum upon aggregation or binding to other molecules can reveal information about the chiral recognition and the nature of the non-covalent interactions involved.
ORD spectroscopy complements CD by providing information over a broader wavelength range, including regions far from absorption bands. wikipedia.org The shape of the ORD curve (plain or anomalous) can also be used to identify the presence of chromophores and deduce stereochemical information. slideshare.net
The application of these techniques would be crucial in the development and characterization of new chiral derivatives of the tetramethylpiperidine scaffold, which are of interest in areas such as asymmetric synthesis and medicinal chemistry.
| Technique | Potential Application for Chiral Analogs | Information Gained |
|---|---|---|
| Circular Dichroism (CD) | Stereochemical assignment | Absolute configuration (e.g., R/S) |
| Circular Dichroism (CD) | Conformational analysis in solution | Dominant ring conformation, substituent orientation |
| Optical Rotatory Dispersion (ORD) | Confirmation of chirality | Sign of optical rotation ([α]) |
| Optical Rotatory Dispersion (ORD) | Identification of chromophores | Anomalous dispersion curves (Cotton effect) |
Absence of Published Computational Studies on this compound
Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are no publicly available research articles or data specifically detailing the computational and theoretical studies of the chemical compound This compound as per the requested outline.
The search for data pertaining to Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, molecular dynamics simulations, ring inversion barriers, and computationally predicted spectroscopic parameters for this specific molecule did not yield any relevant results.
While extensive computational data exists for structurally related compounds, such as 2,2,6,6-tetramethylpiperidine (B32323) (TMP), its nitroxyl (B88944) radical derivative (TEMPO), and the isomeric 2,2,6,6-tetramethyl-4-piperidone, this information is not applicable to this compound. Adhering to the strict requirement to focus solely on the specified compound, an article based on the provided outline cannot be generated at this time due to the lack of specific scientific investigation and published findings.
Further research and computational analysis by the scientific community would be required to produce the data necessary to fulfill the detailed request.
Computational and Theoretical Studies of 3,3,6,6 Tetramethylpiperidin 2 One
Reaction Pathway Modeling and Transition State Characterization
The modeling of reaction pathways for a molecule like 3,3,6,6-tetramethylpiperidin-2-one would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a given reaction. nih.gov This process involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them.
A theoretical investigation into the reactivity of this compound could, for example, focus on reactions such as its hydrolysis, oxidation, or reduction. For each potential reaction, computational chemists would model the step-by-step mechanism.
Hypothetical Reaction Pathway: N-H Bond Dissociation
One fundamental reaction pathway that could be modeled is the homolytic dissociation of the N-H bond to form a piperidin-2-onyl radical. This process is crucial for understanding the potential of this molecule to participate in radical-mediated reactions. The transition state for this bond cleavage would be characterized by an elongated N-H bond, and the activation energy would provide a measure of the bond dissociation energy.
| Parameter | Value | Method of Calculation |
| Reactant | This compound | DFT/B3LYP/6-31G |
| Transition State (TS) | Elongated N-H bond | DFT/B3LYP/6-31G |
| Product | 3,3,6,6-Tetramethylpiperidin-2-onyl radical + H• | DFT/B3LYP/6-31G* |
| Activation Energy (ΔG‡) | Not available | - |
| Reaction Enthalpy (ΔH) | Not available | - |
Table 1. Hypothetical data for the N-H bond dissociation of this compound. Data is illustrative and not from published research.
Transition State Analysis
The characterization of a transition state is a critical component of reaction pathway modeling. For a hypothetical reaction, such as the ring-opening of the lactam, computational methods would be employed to locate the transition state structure. This is a first-order saddle point on the potential energy surface, meaning it is a maximum along the reaction coordinate but a minimum in all other degrees of freedom.
Vibrational frequency analysis is then performed on the located transition state structure. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The value of this imaginary frequency provides information about the curvature of the potential energy surface at the transition state.
| Reaction | Transition State | Imaginary Frequency (cm⁻¹) | Key Geometric Features |
| Ring-opening | TS_ring_opening | Not available | Elongated C-N bond |
| N-Alkylation | TS_N_alkylation | Not available | Forming N-Alkyl bond, Elongating N-H bond |
Table 2. Hypothetical transition state analysis for reactions of this compound. Data is illustrative and not from published research.
The insights gained from such computational studies, including the relative energies of intermediates and transition states, would be invaluable for predicting the most likely reaction mechanisms and for designing new synthetic routes involving this compound. While detailed published studies on this specific molecule are scarce, the established methodologies of computational chemistry provide a clear framework for how such an investigation would be conducted. nih.gov
Applications of 3,3,6,6 Tetramethylpiperidin 2 One in Advanced Organic Synthesis
As a Versatile Building Block for Complex Heterocyclic Structures
The rigid and sterically defined framework of 3,3,6,6-tetramethylpiperidin-2-one makes it an attractive starting material for the synthesis of more complex heterocyclic systems. While direct, extensive research on this specific lactam as a foundational building block is specialized, its analogous piperidine (B6355638) derivatives are widely used in constructing diverse heterocyclic structures. nih.gov The principles of using sterically hindered piperidines can be applied to understand the potential of this compound.
Chemical modifications of the lactam functionality can open pathways to various heterocyclic cores. For instance, reduction of the amide to the corresponding amine, 2,2,6,6-tetramethylpiperidine (B32323), provides a precursor for a wide array of reactions. wikipedia.orgchemicalbook.com This resulting secondary amine can undergo N-alkylation or N-arylation, followed by further cyclization reactions to generate fused or spirocyclic heterocyclic systems. The steric hindrance provided by the tetramethyl substitution can be exploited to control regioselectivity in these subsequent transformations.
Furthermore, the lactam ring itself can be a target for ring-opening or ring-expansion strategies to access medium-sized heterocycles, which are important scaffolds in medicinal chemistry but are synthetically challenging to access. nih.gov Although specific examples starting directly from this compound are not extensively documented in mainstream literature, the fundamental reactivity of the lactam functional group allows for theoretical pathways involving its cleavage and subsequent re-cyclization with bifunctional reagents to form larger, more complex heterocyclic frameworks. The synthesis of various piperidine-containing compounds often involves cyclization reactions that could be adapted for derivatives of this lactam. nih.gov
Precursor in the Synthesis of Sterically Hindered Ligands
The most prominent application of the 2,2,6,6-tetramethylpiperidine framework, for which the title lactam is a precursor, is in the development of sterically hindered non-nucleophilic bases and ligands. chemicalbook.com The parent amine, 2,2,6,6-tetramethylpiperidine (TMP or TMPH), derived from the reduction of this compound, is a well-known sterically hindered base. wikipedia.org Its lithiated form, lithium tetramethylpiperidide (LiTMP), is a powerful, non-nucleophilic base widely used in organic synthesis for the deprotonation of sensitive substrates where competing nucleophilic addition must be avoided. chemicalbook.com
The true versatility of the scaffold is revealed in its derivatives, most notably 2,2,6,6-tetramethylpiperidin-1-oxyl, commonly known as TEMPO. chemicalbook.com TEMPO is a stable free radical that functions as a crucial catalyst for selective oxidation reactions. The synthesis of TEMPO and its derivatives often begins with precursors from the tetramethylpiperidine (B8510282) family. These TEMPO-based ligands have found applications in coordination chemistry and catalysis. chemicalbook.comacs.org For example, 4-amino-TEMPO has been used to create targeted drug delivery systems, highlighting the utility of the piperidine core in designing functional ligands. nih.gov
The steric bulk provided by the four methyl groups is critical to the function of these ligands. It prevents the nitrogen atom from acting as a nucleophile while allowing it to function as a base or, in the case of TEMPO, as a radical species. This steric shielding also influences the coordination geometry when these molecules are used as ligands for metal centers, creating a unique chemical environment that can lead to novel catalytic activity. nih.gov
Role in the Synthesis of Scaffolds for Supramolecular Chemistry
In supramolecular chemistry, rigid and well-defined molecular scaffolds are essential for constructing large, ordered assemblies through non-covalent interactions. The 2,2,6,6-tetramethylpiperidine framework, accessible from this compound, offers a robust and sterically demanding scaffold that can be functionalized to create building blocks for supramolecular structures.
By introducing recognition motifs such as hydrogen-bonding groups, aromatic surfaces for π-π stacking, or coordination sites for metal ions, derivatives of the tetramethylpiperidine scaffold can be designed to self-assemble into complex architectures. For instance, researchers have utilized sterically encumbered benzidine-based ligands to create supramolecular building blocks. researchgate.net While not directly using the piperidin-2-one, this research showcases the principle of using sterically hindered units to control the formation of extended networks like metal-organic frameworks (MOFs).
The rigidity of the piperidine ring and the defined spatial orientation of substituents make it an ideal component for creating predictable supramolecular synthons. The steric bulk of the tetramethyl groups can direct the assembly process, preventing unwanted aggregation pathways and favoring the formation of discrete, well-defined assemblies or specific network topologies. Although the direct use of this compound in this context is an area with potential for further exploration, the foundational principles are well-established with analogous structures. The discovery of novel pyridylurea scaffolds in drug discovery highlights the importance of well-defined heterocyclic cores in building molecules with specific binding properties, a concept central to supramolecular chemistry. nih.gov
Incorporation into Polymer Architectures as a Monomer Precursor (focus on chemical transformation, not polymer properties)
The chemical structure of this compound, as a cyclic lactam, makes it a potential candidate for ring-opening polymerization (ROP) to produce polyamides. The transformation from a cyclic monomer to a linear polymer involves the cleavage of the amide bond within the lactam ring. This process is typically initiated by catalysts that can activate the amide bond, such as strong acids, bases, or organometallic species.
The key chemical transformation is the conversion of the cyclic amide into a linear repeating unit:
n (C9H17NO) → [-NH-(C(CH3)2)-CH2-CH2-CH2-C(CH3)2-CO-]n
The presence of the four methyl groups on the alpha-carbons to the nitrogen and carbonyl groups introduces significant steric hindrance. This steric bulk would be expected to have a profound impact on the polymerization process. Specifically, it would likely decrease the rate of polymerization compared to less substituted lactams due to the difficulty of the propagating chain end approaching the sterically encumbered monomer.
While the primary use of the 2,2,6,6-tetramethylpiperidine moiety in polymers is as a pendant group in the form of Hindered Amine Light Stabilizers (HALS) to protect polymers from UV degradation, its incorporation into the polymer backbone via ROP of its lactam precursor represents a more specialized application. google.com The synthesis of polymers containing this unit in the main chain would require overcoming the high activation energy for the ring-opening of this sterically hindered lactam. Research in this area would focus on developing highly active catalyst systems capable of facilitating the polymerization of such a sterically demanding monomer.
Future Research Directions and Emerging Paradigms for 3,3,6,6 Tetramethylpiperidin 2 One
Development of Novel Catalytic Transformations for 3,3,6,6-Tetramethylpiperidin-2-one
Future research will likely focus on developing catalytic methods to functionalize the relatively inert C-H bonds of the this compound ring and to control its ring-opening. While catalysis on lactams is an established field, the steric hindrance in this particular substrate presents unique challenges and opportunities. rsc.org
Transition-metal catalysis offers a powerful toolkit for C-H activation. mdpi.comrsc.org Research efforts could adapt existing protocols for the regioselective functionalization of the C4 and C5 methylene (B1212753) positions. For instance, iridium- and rhodium-based catalysts, which have been successful in the C-H amidation of dioxazolones to form lactams, could be explored for intermolecular C-H functionalization of the pre-formed lactam ring. researchgate.net Similarly, palladium-catalyzed methods, often guided by a directing group, could be investigated, although the inherent amide functionality might serve as a native directing group for activation at the C5 position. nih.gov
Another promising avenue is catalytic ring-opening amidation. Nickel-catalyzed transamidation has been shown to effectively open N-acyl lactam rings of various sizes, from four to eight-membered. researchgate.net Applying such catalysts to this compound could provide a novel route to functionalized amino acids, where the catalyst must overcome the steric bulk around the carbonyl group. The development of organocatalytic systems, for example using boronic acids or B-O-B heterocycles, for direct amidation also presents a metal-free alternative that could be highly valuable. catalyticamidation.infomdpi.com
Table 1: Potential Catalytic Systems for the Transformation of this compound
| Catalytic System | Target Transformation | Potential Outcome/Rationale |
| Iridium(III) or Ruthenium(II) Complexes | C(sp³)–H Functionalization at C4/C5 | Introduction of aryl, alkyl, or other functional groups at positions remote from the amide, leveraging systems known for C-H activation. rsc.orgresearchgate.net |
| Palladium(II) with Specialized Ligands | C5-Arylation/Alkylation | Use of the lactam's carbonyl oxygen as a directing group to achieve regioselective functionalization. mdpi.com |
| Nickel(0)/Bipyridine Complexes | Catalytic Ring-Opening Transamidation | Reaction with amines to produce sterically encumbered diamides, overcoming the hindered nature of the lactam carbonyl. researchgate.net |
| Boronic Acid or DATB Organocatalysts | Direct Amidation (Post-Hydrolysis) | A metal-free, green chemistry approach to forming novel amides from the ring-opened amino acid precursor. mdpi.comresearchgate.net |
Exploration of Undiscovered Reactivity Pathways of the Lactam Ring
The unique structure of this compound, with its four methyl groups, invites the exploration of reactivity pathways that are disfavored in less substituted lactams. The steric hindrance is expected to increase the stability of the lactam ring to certain nucleophilic attacks, yet the distortion of the amide bond from planarity could enhance the electrophilicity of the carbonyl carbon. nih.gov
Studies on the hydrolytic stability of various lactam ring sizes have shown that δ-lactams (six-membered rings) are surprisingly reactive, with a reactivity comparable to strained β-lactams. nih.gov Investigating the precise kinetics of hydrolysis and aminolysis of this compound would provide fundamental insights into how gem-dimethyl substitution modulates this inherent reactivity. Such studies could reveal whether steric shielding or ring strain is the dominant factor.
Furthermore, radical-based transformations represent a promising and underexplored area. Radical cascades involving oxime precursors have been used to construct piperidinone skeletons. nih.gov Future work could investigate the generation of radicals at the C4 or C5 positions of this compound for subsequent functionalization. Additionally, the reactivity of the N-H bond could be harnessed. Enzymatic C-H amidation, using engineered hemoproteins, has emerged as a powerful method for creating β, γ, and δ-lactam rings with high enantioselectivity, showcasing the potential for biocatalytic approaches in functionalizing related structures. nih.gov
Integration into Automated Synthesis and Flow Chemistry Platforms
The translation of chemical syntheses from batch to continuous flow processes offers significant advantages in terms of safety, scalability, and process control. durham.ac.uk The synthesis and functionalization of this compound are well-suited for exploration using automated flow chemistry platforms. High-temperature or high-pressure reactions, which may be required to overcome the steric hindrance of the molecule, can be conducted more safely in microreactors or meso-reactors. uc.pt
A future research paradigm would involve designing a multi-step flow sequence for the synthesis and subsequent derivatization of the lactam. For example, the synthesis of the lactam via a Beckmann rearrangement of the corresponding oxime could be performed in a heated flow coil, followed by in-line purification using solid-supported scavengers. The purified lactam stream could then be merged with a stream of reagents and a catalyst in a second reactor module to perform a C-H functionalization or a ring-opening reaction. researchgate.net The integration of real-time analytical tools, such as inline NMR or IR spectroscopy, would allow for rapid reaction optimization and monitoring, accelerating the discovery of novel derivatives. durham.ac.uk This approach would be particularly powerful for creating a library of functionalized derivatives for screening in materials science or medicinal chemistry.
Computational Design of Functionalized this compound Derivatives
Computational chemistry provides a powerful lens through which to predict the properties and reactivity of new molecules, thereby guiding synthetic efforts. For this compound, computational methods can be employed to explore its conformational landscape, electronic structure, and potential reaction pathways before undertaking extensive laboratory work.
Density Functional Theory (DFT) calculations can be used to model the transition states of potential catalytic C-H functionalization or ring-opening reactions. catalyticamidation.info This would help in selecting the most promising catalysts and reaction conditions. For example, simulations could clarify the regioselectivity of C-H activation at the C4 versus C5 position or predict the energy barriers for the ring-opening polymerization of this sterically hindered monomer.
Quantitative Structure-Activity Relationship (QSAR) modeling, which has been applied to other piperidine (B6355638) derivatives, could be used to design novel functionalized lactams with specific target properties. nih.gov By building a computational model based on a training set of synthesized derivatives, researchers could predict the biological activity or material properties of virtual compounds. This in silico screening approach would prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov
Table 2: Potential Computational Approaches for this compound Research
| Computational Method | Research Goal | Expected Outcome |
| Density Functional Theory (DFT) | Elucidate Reaction Mechanisms | Calculation of transition state energies to predict feasibility and regioselectivity of catalytic C-H functionalization. catalyticamidation.info |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model Enzymatic Transformations | Simulate interactions with potential biocatalysts to guide enzyme engineering for selective functionalization. nih.gov |
| Molecular Dynamics (MD) Simulations | Predict Polymer Conformation | Simulate the folding and dynamics of polyamides derived from the lactam to understand how gem-dimethyl groups affect material structure. |
| Quantitative Structure-Activity Relationship (QSAR) | Design of Functional Derivatives | Develop predictive models for biological activity or material properties to guide the synthesis of novel compounds. nih.gov |
Role in Advanced Materials Science as a Synthetic Precursor
One of the most exciting future directions for this compound is its use as a monomer for the synthesis of novel polyamides via ring-opening polymerization (ROP). rsc.orgrsc.org The gem-dimethyl groups at both the α- and δ-positions relative to the carbonyl are expected to have a profound impact on both the polymerization process and the final properties of the polymer.
Recent studies on other gem-dimethyl substituted lactams have shown that such substitutions can dramatically alter polymer properties. chemrxiv.orgchemrxiv.org For example, introducing dimethyl groups can disrupt the crystal packing of polyamide chains, leading to amorphous materials with lower melting points and distinct glass transition temperatures compared to crystalline analogues like Nylon 6. chemrxiv.org This could be advantageous for creating engineering plastics with tailored thermal and mechanical properties.
Crucially, the steric strain introduced by the methyl groups is predicted to lower the ceiling temperature of the polymer, making the ROP thermodynamically reversible under milder conditions. pku.edu.cn This opens the door to creating chemically recyclable polyamides. The resulting polymer could potentially be depolymerized back to the pristine monomer with high fidelity, creating a closed-loop system that aligns with the principles of a circular economy. chemrxiv.org Future research would involve optimizing the catalytic conditions for the ROP of this compound and thoroughly characterizing the thermal and mechanical properties of the resulting polyamide, as well as its depolymerization efficiency.
Table 3: Comparison of Properties of Polyamides from Unsubstituted vs. Gem-Dimethyl Substituted Lactams (Based on Literature Analogs)
| Property | Polyamide from ε-Caprolactam (Nylon 6) | Expected Polyamide from a γ-Dimethyl Substituted Lactam |
| Crystallinity | Semicrystalline | Amorphous chemrxiv.org |
| Melting Temperature (Tm) | ~220 °C | No melting transition observed chemrxiv.org |
| Glass Transition Temp. (Tg) | ~50-60 °C | ~58 °C chemrxiv.org |
| Chemical Recyclability | Requires high energy input | Efficient depolymerization at lower temperatures (~200 °C) chemrxiv.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
